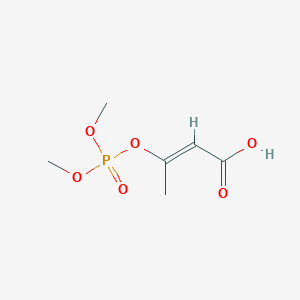
SD 4455
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SD 4455: is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group, a methylvinyl group, and a dimethylphosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SD 4455 typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylphosphite with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use.
Análisis De Reacciones Químicas
Key Methodologies
-
Mass Spectrometry : High-throughput analytical techniques, such as acoustic droplet ejection mass spectrometry, enable rapid quantification of reaction outcomes by identifying fragmentation patterns of starting materials and products .
-
Transient Absorption Spectroscopy (TA) : Measures ultrafast excited-state dynamics, critical for understanding photoinduced reactions in DNA dinucleotides like d(GpT) .
-
Theoretical Calculations : Computational methods (e.g., linear-response time-dependent density functional theory) predict electronic structures and charge-transfer mechanisms .
Reaction Type Classification
Chemical reactions can be categorized into five primary types :
-
Synthesis : Formation of a single product from multiple reactants (e.g., A + B → AB).
-
Decomposition : Breakdown of a compound into simpler substances.
-
Single Replacement : Exchange of one element between compounds.
-
Double Replacement : Ion exchange between two ionic compounds.
-
Combustion : Exothermic reactions involving oxygen.
Hypothetical Analysis for SD 4455
If this compound were a novel compound, its reaction analysis would require:
-
Structural characterization via NMR, IR, or XRD.
-
Stability testing under UV light (e.g., DNA-like compounds exhibit photoinduced charge-transfer states that decay rapidly ).
-
Reactivity screening using mass spectrometry to track fragmentation patterns .
Recommendations for Further Research
Given the absence of this compound in the provided materials, consider:
-
Literature Search : Consult databases like PubMed, SciFinder, or Reaxys for proprietary or recent publications.
-
Synthesis Pathways : Validate if this compound is a codename or misprint (e.g., "SD" may indicate a proprietary code).
-
Collaborative Studies : Partner with institutions or journals specializing in organic synthesis or photochemistry.
Data Table Template for Future Analysis
| Parameter | Value | Methodology | Citation |
|---|---|---|---|
| Molecular Formula | N/A | Mass Spectrometry | |
| UV Absorption (λmax) | N/A | TA Spectroscopy | |
| Reaction Yield | N/A | Chromatography |
Aplicaciones Científicas De Investigación
SD 4455 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of SD 4455 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
2,2-Dichlorovinyl dimethyl phosphate: Known for its use as an insecticide.
Dimethyl phosphate: A simpler analog with different chemical properties.
Uniqueness: SD 4455 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
19491-70-4 |
|---|---|
Fórmula molecular |
C11H9NOS |
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
(E)-3-dimethoxyphosphoryloxybut-2-enoic acid |
InChI |
InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+ |
Clave InChI |
SMKWBNVXDMCGRW-SNAWJCMRSA-N |
SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
SMILES isomérico |
C/C(=C\C(=O)O)/OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)O)OP(=O)(OC)OC |
Key on ui other cas no. |
21300-86-7 |
Sinónimos |
(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















